7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl-
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Overview
Description
6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-methoxybenzylamine with 3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions to form the intermediate, which is then cyclized with formamide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route, focusing on yield improvement, cost reduction, and process scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 6-(4-Hydroxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
Reduction: Formation of 6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-ol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- 1-{7-cyclohexyl-6-[4-(4-methylpiperazin-1-yl)benzyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine
Uniqueness
6-(4-Methoxybenzyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxybenzyl group enhances its potential as a kinase inhibitor, making it a valuable compound for therapeutic research .
Properties
CAS No. |
86927-78-8 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H14N4O2/c1-9-12-13(17-16-9)14(19)18(8-15-12)7-10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,17) |
InChI Key |
DIGXAMHVOSPHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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